molecular formula C11H15NO2 B14800556 4-(Benzylamino)oxolan-3-ol

4-(Benzylamino)oxolan-3-ol

Cat. No.: B14800556
M. Wt: 193.24 g/mol
InChI Key: PPYCPKIAXTYTGE-UHFFFAOYSA-N
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Description

4-(Benzylamino)oxolan-3-ol is a tetrahydrofuran (oxolane) derivative featuring a hydroxyl group at position 3 and a benzylamino group at position 3. Its IUPAC name is trans-4-(benzylamino)tetrahydrofuran-3-ol, with stereochemistry specified as (3R,4S) in some sources .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

4-(benzylamino)oxolan-3-ol

InChI

InChI=1S/C11H15NO2/c13-11-8-14-7-10(11)12-6-9-4-2-1-3-5-9/h1-5,10-13H,6-8H2

InChI Key

PPYCPKIAXTYTGE-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CO1)O)NCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylamino)oxolan-3-ol can be achieved through several synthetic routes. One common method involves the reaction of benzylamine with an oxirane derivative under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, precise temperature control, and efficient purification techniques to obtain the compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(Benzylamino)oxolan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Benzylamino)oxolan-3-ol involves its interaction with specific molecular targets. The benzylamino group plays a crucial role in binding to these targets, leading to various biological effects. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and resulting in the observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxolane Derivatives with Amino Substituents

4-(Butylamino)-2-(oxolan-3-yl)butan-1-ol (CAS: 2138197-48-3)
  • Structure: Features an oxolane ring at position 2 of a butan-1-ol backbone, with a butylamino group at position 4.
  • The hydroxyl group’s position (on butan-1-ol vs. oxolane) alters hydrogen-bonding capacity .
  • Applications: Limited data, but its structure suggests use as a synthetic intermediate.
4-(Aminomethyl)oxolan-3-ol Hydrochloride
  • Structure: Contains an aminomethyl group instead of benzylamino, with a hydrochloride salt.
  • Key Differences: The smaller aminomethyl group reduces steric hindrance, while the hydrochloride salt improves aqueous solubility.

Benzylamino-Substituted Compounds in Different Backbones

4-(Benzylamino)but-2-enamido Derivatives
  • Structure: But-2-enamido backbone with a benzylamino group. Example: (S,E)-N-(3-Cyano-4-(3-ethynylphenylamino)quinolin-6-yl)-4-(benzylamino)but-2-enamide .
  • Key Differences: The α,β-unsaturated amide introduces a conjugated system, enabling Michael addition reactions. The quinoline moiety in the patent example suggests kinase inhibition activity, differing from the oxolane-based target compound .
  • Applications : Investigated for anticancer activity due to kinase targeting .
4-(Benzylamino)-2-oxo-2H-chromene-3-carbaldehyde (CAS: 111222-25-4)
  • Structure: Chromene (coumarin) backbone with benzylamino, ketone, and aldehyde groups.
  • Key Differences: The chromene system confers fluorescence properties, while the aldehyde enables Schiff base formation. The benzylamino group here may enhance binding to biological targets like enzymes or DNA .
  • Applications: Potential use in fluorescent probes or as a pharmacophore in enzyme inhibitors .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications References
4-(Benzylamino)oxolan-3-ol C₁₁H₁₅NO₂ 193.24 Benzylamino, hydroxyl Medicinal chemistry intermediate
4-(Butylamino)-2-(oxolan-3-yl)butan-1-ol C₁₁H₂₃NO₂ 201.31 Butylamino, hydroxyl Synthetic intermediate
4-(Aminomethyl)oxolan-3-ol HCl C₅H₁₂ClNO₂ 153.61 Aminomethyl, hydroxyl, HCl Research chemical
4-(Benzylamino)but-2-enamido derivative C₂₇H₂₄N₄O₂ 460.51 Benzylamino, α,β-unsaturated amide Anticancer (kinase inhibition)
4-(Benzylamino)-2-oxo-chromene-3-carbaldehyde C₁₇H₁₃NO₃ 279.29 Benzylamino, aldehyde, ketone Fluorescent probes, enzyme inhibitors

Research Findings and Implications

  • Stereochemical Influence: The (3R,4S) configuration of this compound may enhance enantioselectivity in drug-receptor interactions, a feature absent in non-chiral analogs like 4-(butylamino)-2-(oxolan-3-yl)butan-1-ol .
  • Lipophilicity vs.
  • Biological Activity: Benzylamino-substituted chromenes (e.g., CAS 111222-25-4) demonstrate fluorescence and enzyme inhibition, suggesting that the target compound’s benzylamino group could be leveraged in similar applications .

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